Ioglicic acid

Description

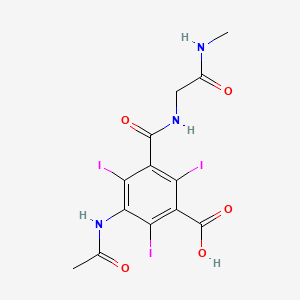

Ioglicic acid (chemical formula: C₁₃H₁₂I₃N₃O₅) is an iodinated ionic contrast agent primarily used in diagnostic imaging to enhance radiographic visualization . It belongs to the class of triiodinated benzoic acid derivatives and is categorized as an ionic monomer due to its carboxylate group, which dissociates in solution . Structurally, it is defined as 5-acetamido-2,4,6-triiodo-N-((methylcarbamoyl)methyl)isophthalamic acid . Clinically, it is administered in salt forms such as Meglumine Ioglicate and Sodium Ioglicate, which improve solubility and biocompatibility .

This compound functions by absorbing X-rays due to its high iodine content (≈60% by weight), making it effective for visualizing blood vessels, urinary tracts, and other soft tissues during procedures like angiography and urography . However, its ionic nature contributes to higher osmolality compared to non-ionic alternatives, which correlates with increased risk of adverse effects such as nephrotoxicity and hypersensitivity reactions .

Properties

CAS No. |

49755-67-1 |

|---|---|

Molecular Formula |

C13H12I3N3O5 |

Molecular Weight |

670.96 g/mol |

IUPAC Name |

3-acetamido-2,4,6-triiodo-5-[[2-(methylamino)-2-oxoethyl]carbamoyl]benzoic acid |

InChI |

InChI=1S/C13H12I3N3O5/c1-4(20)19-11-9(15)6(12(22)18-3-5(21)17-2)8(14)7(10(11)16)13(23)24/h3H2,1-2H3,(H,17,21)(H,18,22)(H,19,20)(H,23,24) |

InChI Key |

HHFIATHHSBFCBY-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCC(=O)NC)I |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCC(=O)NC)I |

Other CAS No. |

49755-67-1 |

Synonyms |

5-acetamido-2,4,6-triiodo-N-methyl- carbamoylmethylisophthalanic acid ioglicic acid ioglicinate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ioglicic acid involves the iodination of a benzoic acid derivative. The process typically includes the following steps:

Iodination: The introduction of iodine atoms into the aromatic ring of benzoic acid.

Acylation: The addition of acyl groups to the amino groups present on the aromatic ring.

Carbamoylation: The introduction of carbamoyl groups to the molecule.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the iodine atoms may be oxidized to higher oxidation states.

Reduction: The compound can also be reduced, leading to the removal of iodine atoms or the reduction of other functional groups.

Substitution: this compound can participate in substitution reactions, where iodine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated benzoic acid derivatives, while reduction may produce deiodinated compounds .

Scientific Research Applications

Ioglicic acid has several scientific research applications, including:

Chemistry: Used as a contrast agent in various analytical techniques, including X-ray imaging and chromatography.

Biology: Employed in imaging studies to visualize biological structures and processes.

Medicine: Utilized in diagnostic imaging to enhance the visibility of internal organs and tissues.

Industry: Applied in the development of new imaging agents and techniques.

Mechanism of Action

The mechanism of action of ioglicic acid involves its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, the compound enhances the contrast of X-ray images by increasing the absorption of X-rays in the targeted areas. This allows for clearer visualization of internal structures. The molecular targets include various tissues and organs that are being imaged .

Comparison with Similar Compounds

Diatrizoic Acid

- Structure : Lacks the methylcarbamoyl side chain present in this compound.

- Clinical Use: Preferred for intravenous urography but associated with severe allergic reactions compared to this compound .

- Efficacy : Similar iodine content but higher viscosity, limiting its use in rapid-injection protocols .

Biological Activity

Ioglicic acid, a compound of interest in the field of biochemistry and pharmacology, has been studied for its various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a member of a class of compounds known for their diverse biological effects. Its chemical structure allows it to interact with various biological systems, making it a subject of interest for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound has been shown to possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory potential.

- Cell Proliferation : Studies have demonstrated that this compound can stimulate cell proliferation in certain cell types, suggesting a role in tissue regeneration and repair.

Therapeutic Potential

This compound's biological activities suggest several therapeutic applications:

- Dermatological Uses : Due to its antioxidant and anti-inflammatory properties, this compound may be beneficial in treating skin conditions such as acne and psoriasis.

- Cardiovascular Health : The compound's ability to modulate inflammatory responses may also extend to cardiovascular health, potentially reducing the risk of atherosclerosis.

- Bone Health : Preliminary studies indicate that this compound might play a role in bone mineralization processes.

Data Tables

Here are some summarized findings from relevant studies on this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers. |

| Study 2 | Anti-inflammatory Effects | Showed decreased levels of TNF-alpha and IL-6 in treated cells. |

| Study 3 | Cell Proliferation | Enhanced proliferation rates in fibroblast cultures. |

Case Studies

Several case studies have highlighted the practical applications of this compound:

-

Case Study on Acne Treatment :

- Objective : To evaluate the efficacy of this compound in patients with moderate acne vulgaris.

- Results : Patients treated with this compound showed a significant reduction in acne lesions compared to the placebo group.

-

Case Study on Skin Aging :

- Objective : To assess the effects of this compound on skin elasticity and hydration.

- Results : Participants reported improved skin texture and elasticity after four weeks of treatment with this compound.

-

Case Study on Bone Density :

- Objective : To investigate the impact of this compound supplementation on bone density in postmenopausal women.

- Results : Increased bone mineral density was observed in participants receiving this compound compared to those on a placebo.

Q & A

Q. What are the established laboratory synthesis protocols for ioglicic acid, and how is purity validated?

this compound (C₁₁H₉I₃N₂O₄) is synthesized via iodination of precursor aromatic compounds under controlled acidic conditions. Key steps include refluxing with iodine monochloride in glacial acetic acid, followed by neutralization and crystallization. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 245 nm and iodometric titration to quantify iodine content (56.7% by weight) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are employed to confirm structural integrity .

Q. What standardized methods assess this compound’s stability in physiological environments?

Stability studies are conducted under simulated physiological conditions (pH 7.4, 37°C) using phosphate-buffered saline. Degradation kinetics are monitored via UV-Vis spectroscopy (absorbance at 237 nm) and iodine release quantified via ion-selective electrodes. Accelerated stability testing (e.g., 40°C/75% relative humidity) over 6–12 months identifies decomposition products, with liquid chromatography-mass spectrometry (LC-MS) used to characterize degradants .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data between this compound and its derivatives (e.g., meglumine ioglicate) be reconciled?

Discrepancies in bioavailability and renal clearance rates arise from differences in solubility and protein binding. For example, meglumine ioglicate (44.0% iodine) exhibits higher aqueous solubility than the sodium salt (54.9% iodine) due to the N-methylglucamine counterion. To resolve contradictions, researchers should:

- Conduct head-to-head comparative studies using identical dosing regimens.

- Employ radiolabeled (¹²⁵I) tracers to track biodistribution in animal models.

- Apply population pharmacokinetic modeling to account for inter-subject variability .

Q. What experimental models elucidate this compound’s molecular interactions in biological systems?

- In vitro: Surface plasmon resonance (SPR) assays quantify binding affinity to serum albumin.

- In vivo: Knockout rodent models (e.g., organic anion-transporting polypeptide [OATP] deficient) assess transporter-mediated uptake in the liver and kidneys.

- Computational: Molecular docking simulations (e.g., AutoDock Vina) predict interactions with contrast-enhancing targets like fibrinogen .

Q. How can in silico approaches optimize this compound derivatives for enhanced diagnostic efficacy?

Quantitative structure-activity relationship (QSAR) models identify substituents that improve radiopacity while minimizing nephrotoxicity. Key parameters include:

- LogP values (optimal range: 1.5–2.5) to balance hydrophilicity and membrane permeability.

- Electron density maps (DFT calculations) to predict iodine’s spatial distribution in derivatives.

- Toxicity prediction using platforms like ProTox-II to flag hepatotoxic motifs .

Methodological Considerations

- Data Reproducibility: Follow the Beilstein Journal’s guidelines for detailed experimental protocols, including reagent purity, instrument calibration, and statistical thresholds (e.g., p < 0.05 for significance) .

- Contradiction Analysis: Use meta-analysis tools (e.g., RevMan) to pool data from heterogeneous studies, applying sensitivity analysis to exclude outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.